molecular formula C10H15N3S B8381610 (3-Dimethylaminomethyl-phenyl)-thiourea

(3-Dimethylaminomethyl-phenyl)-thiourea

Cat. No.: B8381610
M. Wt: 209.31 g/mol
InChI Key: QJSRVVDCAYXCBA-UHFFFAOYSA-N
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Description

(3-Dimethylaminomethyl-phenyl)-thiourea is a useful research compound. Its molecular formula is C10H15N3S and its molecular weight is 209.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Applications

Thiourea derivatives, including (3-Dimethylaminomethyl-phenyl)-thiourea, have been extensively studied for their biological activities. The compound exhibits a range of pharmacological properties:

  • Antibacterial Activity : Thiourea derivatives have shown significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that certain thioureas possess minimum inhibitory concentrations (MIC) lower than conventional antibiotics, suggesting potential as new antibacterial agents .
  • Antifungal and Antitubercular Properties : Research has demonstrated that thiourea derivatives can inhibit fungal growth and show activity against Mycobacterium tuberculosis. For instance, specific derivatives have been reported with MIC values as low as 3.13 µg/mL against tuberculosis .
  • Anticancer Potential : There is increasing evidence that thiourea compounds can induce apoptosis in cancer cells. For example, studies have highlighted their effectiveness in inhibiting tumor growth and proliferation through various mechanisms .
  • Other Biological Activities : Additional pharmacological properties include anti-inflammatory, antioxidant, and antiviral effects. The versatility of thiourea derivatives makes them valuable in developing new therapeutic agents .

Chemical Synthesis and Organic Chemistry

Thiourea derivatives serve as crucial intermediates in organic synthesis. They are utilized for:

  • Synthesis of Heterocycles : this compound can be employed to synthesize various heterocyclic compounds such as thiazoles and pyrimidines, which are important in drug discovery .
  • Organocatalysis : Thioureas have been identified as effective organocatalysts in several reactions, enhancing reaction rates and selectivity in organic transformations .

Agricultural Applications

In agriculture, thiourea derivatives are recognized for their:

  • Pesticidal Properties : Certain thioureas exhibit insecticidal and herbicidal activities, making them candidates for developing safer agricultural chemicals .
  • Plant Growth Regulators : They can also act as growth regulators, influencing plant development and stress responses under adverse conditions .

Materials Science

Thiourea derivatives find applications in materials science due to their unique properties:

  • Polymer Chemistry : They are used in synthesizing polymers with specific functionalities, contributing to the development of new materials with enhanced properties such as thermal stability and flame retardancy .
  • Coordination Chemistry : Thioureas can form coordination complexes with metals, which are useful in catalysis and sensor technology for detecting heavy metals or anions .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/Cell LineMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus< 1250
AntifungalCandida albicans< 500
AntitubercularMycobacterium tuberculosis3.13
AnticancerHeLa cellsIC50 = 10

Table 2: Synthetic Applications of Thiourea Derivatives

Application TypeDescriptionReference
Heterocycle SynthesisUsed as intermediates for thiazoles
OrganocatalysisCatalysts in various organic reactions
Coordination ComplexesFormation with metals for sensors

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of synthesized thiourea derivatives against multiple bacterial strains. The findings indicated that the derivatives exhibited superior activity compared to standard antibiotics, highlighting their potential as novel therapeutic agents .
  • Cancer Cell Apoptosis Induction : Research focused on the anticancer properties of specific thiourea derivatives showed marked induction of apoptosis in cancer cell lines through mitochondrial pathways. This study emphasizes the need for further exploration into their mechanisms of action to develop effective cancer therapies .

Properties

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

[3-[(dimethylamino)methyl]phenyl]thiourea

InChI

InChI=1S/C10H15N3S/c1-13(2)7-8-4-3-5-9(6-8)12-10(11)14/h3-6H,7H2,1-2H3,(H3,11,12,14)

InChI Key

QJSRVVDCAYXCBA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=CC=C1)NC(=S)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound is prepared as described in Example 1 for [4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-urea but using (3-isothiocyanato-benzyl)-dimethyl-amine. Title compound: ES-MS: 210.0 [M+H]+; single peak at tR=3.38 min (System 1); Rf=0.63 (CH2Cl2/MeOH, 80/20). (3-Isothiocyanato-benzyl)-dimethyl-amine is prepared as described in Example 1 for 1-[2-(4-isothiocyanato-phenoxy)ethyl]-pyrrolidine but using 3-dimethylaminomethyl-phenylamine. (3-Isothiocyanato-benzyl)dimethyl-amine is obtained and used as an impure crude material.
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[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-urea
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Synthesis routes and methods II

Procedure details

Benzoyl chloride (0.18 ml) was added to a solution of ammonium thiocyanate (0.12 g) in acetone (7 ml) and heated under reflux for 5 min. Subsequently, a solution of the compound (0.21 g) obtained in Example 38 in acetone (6 ml) was added. The reaction mixture was stirred at room temperature for 20 min and then water was added to give a yellow precipitate, which was separated off by filtration. To the recovered product, 10% aqueous sodium hydroxide solution (20 ml) was added and heated under reflux for 5 min. The reaction mixture was made acidic with 35% HCl, then weakly alkaline with 28% aqueous ammonia solution, and concentrated to 20 ml under reduced pressure. The resulting precipitate was filtered off and the filtrate was extracted with chloroform; the organic layer was dried with anhydrous magnesium sulfate and the solvent was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent, chloroform methanol=5:1) to give 0.1 g of the titled compound (yield, 35%).
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0.18 mL
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0.12 g
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7 mL
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0.21 g
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35%

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